molecular formula C13H11N5O4S B12591495 6-[(2-methoxy-5-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol CAS No. 646510-84-1

6-[(2-methoxy-5-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol

Cat. No.: B12591495
CAS No.: 646510-84-1
M. Wt: 333.32 g/mol
InChI Key: FWBBCBGLXULYFN-UHFFFAOYSA-N
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Description

6-[(2-methoxy-5-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring system substituted with a methoxy-nitrophenyl group and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-methoxy-5-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Thioether Formation: The reaction of the nitroaromatic compound with a thiol to form the methylsulfanyl group.

    Purine Ring Construction: The formation of the purine ring system through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-[(2-methoxy-5-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

6-[(2-methoxy-5-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 6-[(2-methoxy-5-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitro and methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-5-((phenylamino)methyl)phenol
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

6-[(2-methoxy-5-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol stands out due to its unique combination of functional groups and the presence of a purine ring system

Properties

CAS No.

646510-84-1

Molecular Formula

C13H11N5O4S

Molecular Weight

333.32 g/mol

IUPAC Name

6-[(2-methoxy-5-nitrophenyl)methylsulfanyl]-3,7-dihydropurin-2-one

InChI

InChI=1S/C13H11N5O4S/c1-22-9-3-2-8(18(20)21)4-7(9)5-23-12-10-11(15-6-14-10)16-13(19)17-12/h2-4,6H,5H2,1H3,(H2,14,15,16,17,19)

InChI Key

FWBBCBGLXULYFN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])CSC2=NC(=O)NC3=C2NC=N3

Origin of Product

United States

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